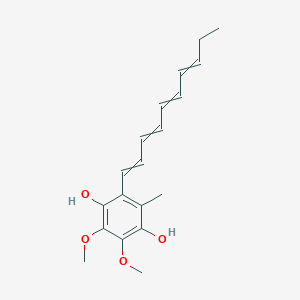
2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxy-3-methylbenzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxy-3-methylbenzene-1,4-diol is a complex organic compound characterized by its unique structure, which includes a deca-tetraene chain and a dimethoxy-methylbenzene diol core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxy-3-methylbenzene-1,4-diol typically involves multiple steps, starting with the preparation of the deca-tetraene chain and the dimethoxy-methylbenzene diol core. The deca-tetraene chain can be synthesized through a series of Wittig reactions, while the dimethoxy-methylbenzene diol core can be prepared via methylation and hydroxylation reactions. The final step involves coupling these two components under specific reaction conditions, such as the use of a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxy-3-methylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Compounds with substituted functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxy-3-methylbenzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxy-3-methylbenzene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other biomolecules.
Pathways Involved: Modulating signaling pathways, such as oxidative stress response or apoptosis pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxybenzene-1,4-diol
- 2-(Deca-1,3,5,7-tetraen-1-YL)-3-methylbenzene-1,4-diol
Uniqueness
2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxy-3-methylbenzene-1,4-diol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
560108-21-6 |
|---|---|
Molekularformel |
C19H24O4 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2-deca-1,3,5,7-tetraenyl-5,6-dimethoxy-3-methylbenzene-1,4-diol |
InChI |
InChI=1S/C19H24O4/c1-5-6-7-8-9-10-11-12-13-15-14(2)16(20)18(22-3)19(23-4)17(15)21/h6-13,20-21H,5H2,1-4H3 |
InChI-Schlüssel |
OFRZYZCQENGUDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CC=CC=CC=CC1=C(C(=C(C(=C1O)OC)OC)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azabicyclo[2.2.0]hexane-4-carboxylic acid](/img/structure/B14227604.png)
![N-{4-[Azido(phenyl)methyl]-2-fluorophenyl}methanesulfonamide](/img/structure/B14227612.png)

![(2R)-2-{[(4R)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14227620.png)
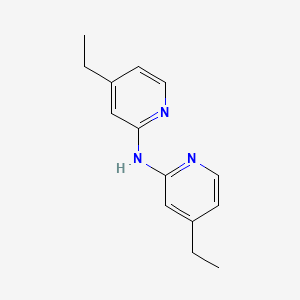
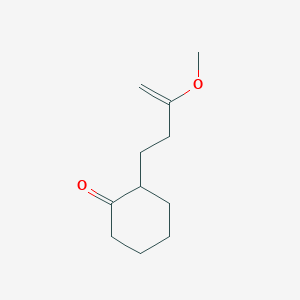
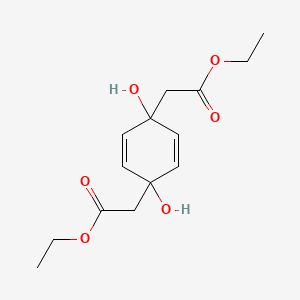
![6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile](/img/structure/B14227642.png)
![1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one](/img/structure/B14227649.png)

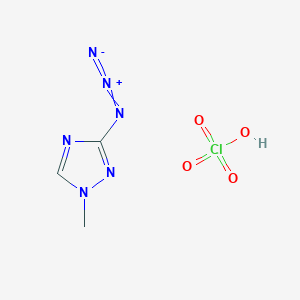

![1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14227677.png)
![1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol](/img/structure/B14227682.png)
